molecular formula C18H17N3OS2 B2991830 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide CAS No. 1797861-70-1

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2991830
CAS RN: 1797861-70-1
M. Wt: 355.47
InChI Key: DNVOVEFYQMOADS-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : Research on thiophenylhydrazonoacetates explored their reactivity towards a variety of nitrogen nucleophiles, leading to the synthesis of a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the versatility of thiophene-containing compounds in organic synthesis (Mohareb et al., 2004).

Medicinal Chemistry

  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2 : A study on substituted benzamides revealed their potency as selective inhibitors, highlighting the significance of such compounds in developing treatments for diseases modulated by vascular endothelial growth factor receptor-2 (Borzilleri et al., 2006).
  • Histone Deacetylase Inhibitors : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarity, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor, showcasing the therapeutic potential of related molecules in cancer treatment (Zhou et al., 2008).

Material Science and Polymer Chemistry

  • Novel Optical Properties of Conducting Polymer : Research on 2,5-di(2-thienyl)pyrrole derivatives, such as 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide, has revealed improved properties of the corresponding polymer, indicating the utility of thiophene and pyrrole derivatives in developing materials with novel optical properties (Soyleyici et al., 2013).

Antimicrobial and Antituberculosis Activity

  • Thiazole-Aminopiperidine Hybrids : A study on thiazole-aminopiperidine hybrid analogues demonstrated their efficacy as Mycobacterium tuberculosis GyrB inhibitors, underscoring the potential of thiazole-containing compounds in addressing tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(14-3-1-13(2-4-14)15-6-9-23-12-15)20-16-5-8-21(11-16)18-19-7-10-24-18/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVOVEFYQMOADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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